molecular formula C14H22O3S B14377603 [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene CAS No. 90183-88-3

[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene

Cat. No.: B14377603
CAS No.: 90183-88-3
M. Wt: 270.39 g/mol
InChI Key: XHBLZMAYMSQZBR-UHFFFAOYSA-N
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Description

[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is an organic compound that features a benzene ring substituted with a butoxy group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with butyl bromide to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can mimic certain biological functionalities, making it useful in drug design and development.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on their specific structural modifications.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Methylpropane-2-sulfonyl)phenol]
  • [4-(2-Methylpropane-2-sulfonyl)aniline]
  • [4-(2-Methylpropane-2-sulfonyl)benzoic acid]

Uniqueness

Compared to similar compounds, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the combination of the sulfonyl and butoxy groups provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

90183-88-3

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

4-tert-butylsulfonylbutoxybenzene

InChI

InChI=1S/C14H22O3S/c1-14(2,3)18(15,16)12-8-7-11-17-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

XHBLZMAYMSQZBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

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